molecular formula C15H22BrNO2 B5765398 2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide

2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide

Cat. No. B5765398
M. Wt: 328.24 g/mol
InChI Key: NYGLYMVDGNVLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BBA and is known for its ability to inhibit the activity of certain enzymes and receptors in the body. BBA has been extensively studied in various research fields, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

BBA works by binding to specific enzymes and receptors in the body, thereby inhibiting their activity. The exact mechanism of action of BBA is not fully understood, but it is believed to involve the disruption of specific protein-protein interactions.
Biochemical and Physiological Effects:
BBA has been shown to have various biochemical and physiological effects in the body. For example, BBA has been shown to inhibit the growth of cancer cells by targeting specific protein kinases involved in cell proliferation. Additionally, BBA has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BBA in lab experiments is its specificity. BBA has been shown to target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, BBA is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BBA is its potential toxicity. BBA has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BBA. One area of research is the development of BBA derivatives with improved specificity and potency. Additionally, BBA may have potential applications in the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BBA and its potential applications in various research fields.
In conclusion, 2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide has been extensively studied in various research fields for its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BBA have been discussed in this paper. BBA is a valuable tool for studying specific enzymes and receptors and has potential applications in the development of new therapies for various diseases.

Synthesis Methods

The synthesis of BBA involves the reaction of 2-bromo-4-tert-butylphenol with N-isopropylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure. The resulting product is purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

BBA has been extensively used in scientific research for its ability to inhibit the activity of specific enzymes and receptors. One of the primary applications of BBA is in the study of protein kinases, which are enzymes that play a crucial role in various cellular processes. BBA has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function. Additionally, BBA has been used in the study of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission and hormone regulation.

properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-10(2)17-14(18)9-19-13-7-6-11(8-12(13)16)15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGLYMVDGNVLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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